molecular formula C29H24O3 B14723004 4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene CAS No. 5472-48-0

4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene

Cat. No.: B14723004
CAS No.: 5472-48-0
M. Wt: 420.5 g/mol
InChI Key: NQPUVLZZUVMTFE-UHFFFAOYSA-N
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Description

4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a tetracyclic core with methoxyphenyl groups attached, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of the Tetracyclic Core: The tetracyclic core can be synthesized through a series of cyclization reactions. For example, a Diels-Alder reaction between a diene and a dienophile can form the initial bicyclic structure, which is then further cyclized to form the tetracyclic core.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the tetracyclic core with methoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Methoxylation: The final step involves the methoxylation of the phenyl groups. This can be achieved through the reaction of the phenyl groups with methanol in the presence of a strong acid, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated tetracyclic compounds.

    Substitution: Compounds with substituted functional groups in place of methoxy groups.

Scientific Research Applications

4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing molecular pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1,8-bis(4-hydroxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene: Similar structure but with hydroxy groups instead of methoxy groups.

    4-Methoxy-1,8-bis(4-methylphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene is unique due to its specific combination of methoxyphenyl groups and tetracyclic core. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

5472-48-0

Molecular Formula

C29H24O3

Molecular Weight

420.5 g/mol

IUPAC Name

4-methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene

InChI

InChI=1S/C29H24O3/c1-30-21-12-8-19(9-13-21)28-24-6-4-5-7-25(24)29(28,20-10-14-22(31-2)15-11-20)27-18-23(32-3)16-17-26(27)28/h4-18H,1-3H3

InChI Key

NQPUVLZZUVMTFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23C4=C(C2(C5=CC=CC=C35)C6=CC=C(C=C6)OC)C=C(C=C4)OC

Origin of Product

United States

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